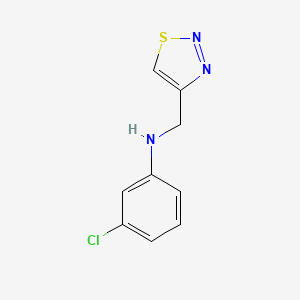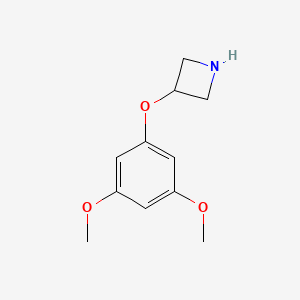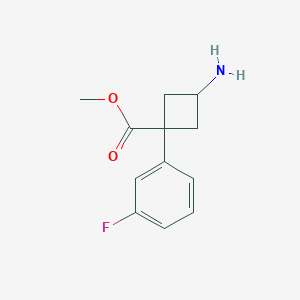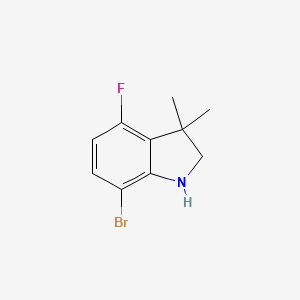![molecular formula C14H21N3O5S B13287597 3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B13287597.png)
3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine is a chemical compound with the molecular formula C₁₄H₂₁N₃O₅S This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and an amine group linked through a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via sulfonylation reactions using reagents such as nitrobenzenesulfonyl chloride.
Linking the Propoxy Chain: The propoxy chain is attached through etherification reactions, often using reagents like propyl bromide.
Final Amination:
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial-scale production would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with receptor sites.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl Piperidine: Lacks the propoxy chain and amine group.
3-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine: Contains a methyl group instead of a nitro group.
3-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine: Contains a chlorine atom instead of a nitro group.
Uniqueness
3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21N3O5S |
|---|---|
Molecular Weight |
343.40 g/mol |
IUPAC Name |
3-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]oxypropan-1-amine |
InChI |
InChI=1S/C14H21N3O5S/c15-8-1-11-22-13-6-9-16(10-7-13)23(20,21)14-4-2-12(3-5-14)17(18)19/h2-5,13H,1,6-11,15H2 |
InChI Key |
XGDVLKXJJGPJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCCCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13287517.png)

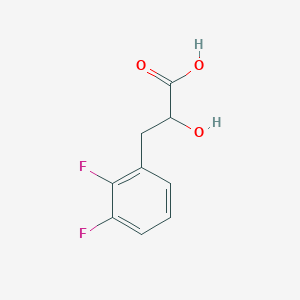
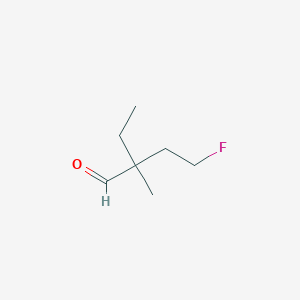
![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13287554.png)
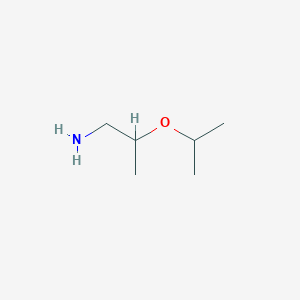
![1-[(5-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13287557.png)


